molecular formula C9H18INO2 B2491493 Tert-butyl N-(4-iodobutan-2-yl)carbamate CAS No. 106539-09-7

Tert-butyl N-(4-iodobutan-2-yl)carbamate

Cat. No.: B2491493
CAS No.: 106539-09-7
M. Wt: 299.152
InChI Key: UIMDTLOXOIDRDY-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-iodobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18INO2. It is a derivative of carbamic acid and is often used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butyl group, an iodine atom, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(4-iodobutan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobutan-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-iodobutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(4-iodobutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-bromobutan-2-yl)carbamate
  • Tert-butyl N-(4-chlorobutan-2-yl)carbamate
  • Tert-butyl N-(4-fluorobutan-2-yl)carbamate

Uniqueness

Tert-butyl N-(4-iodobutan-2-yl)carbamate is unique due to the presence of the iodine atom, which provides greater reactivity and versatility in substitution reactions compared to its bromine, chlorine, and fluorine counterparts. This makes it particularly useful in synthetic applications where selective functionalization is required .

Properties

IUPAC Name

tert-butyl N-(4-iodobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18INO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMDTLOXOIDRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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